molecular formula C16H11FN2O2 B254353 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide

4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide

Cat. No. B254353
M. Wt: 282.27 g/mol
InChI Key: KARCNDQNKIJVJI-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide, also known as FPhB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPhB belongs to the class of isoxazole compounds, which have been extensively studied for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In the study by Zhang et al., this compound was shown to inhibit the activation of NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines. In the study by Li et al., this compound was shown to induce apoptosis in lung cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor properties. In addition, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide is its diverse biological activities, which make it a useful tool for studying various disease models. In addition, this compound has good pharmacokinetic properties, making it suitable for in vivo experiments. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for the study of 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide. One area of research is the development of this compound derivatives with improved solubility and potency. Another area of research is the investigation of the mechanism of action of this compound in different disease models. Finally, this compound could be studied in combination with other therapeutic agents to determine its potential synergistic effects.

Synthesis Methods

The synthesis of 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide involves the reaction of 4-fluoroaniline with 2,3-dichloro-5-phenylisoxazole, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography. The synthesis of this compound has been described in detail in several research articles, and its purity and identity have been confirmed by various spectroscopic techniques, including NMR and mass spectrometry.

Scientific Research Applications

4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide has been studied for its potential therapeutic applications in various disease models. One of the most promising areas of research is its anti-inflammatory and analgesic properties. In a study conducted by Zhang et al., this compound was shown to inhibit the production of pro-inflammatory cytokines and reduce pain in a mouse model of inflammatory pain. Another study by Li et al. demonstrated that this compound has antitumor activity against lung cancer cells by inducing apoptosis and inhibiting cell proliferation.

properties

Molecular Formula

C16H11FN2O2

Molecular Weight

282.27 g/mol

IUPAC Name

4-fluoro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide

InChI

InChI=1S/C16H11FN2O2/c17-13-8-6-12(7-9-13)16(20)18-15-10-14(19-21-15)11-4-2-1-3-5-11/h1-10H,(H,18,20)

InChI Key

KARCNDQNKIJVJI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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